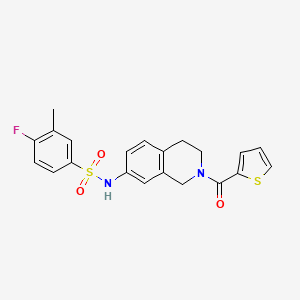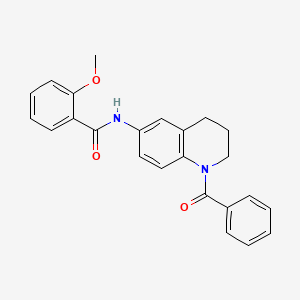
8-Amino-5-nitroisoquinoléine
Vue d'ensemble
Description
5-Nitroisoquinolin-8-amine is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinoline. The presence of a nitro group at the 5-position and an amine group at the 8-position makes 5-nitroisoquinolin-8-amine a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
5-Nitroisoquinolin-8-amine has several applications in scientific research:
Mécanisme D'action
Target of Action
8-Aminoquinolines are known for their antimalarial activity. They are effective against the liver stages of Plasmodium infections .
Mode of Action
They have been used to clear liver-stage parasites, especially those from plasmodium vivax .
Pharmacokinetics
Tafenoquine, an 8-Aminoquinoline derivative, has a much longer elimination half-life compared with primaquine (14 days versus 6 h) and is highly effective in treating relapses of P. vivax malaria .
Result of Action
The primary result of the action of 8-Aminoquinolines is the prevention of relapsing malaria, as well as causal prophylaxis for malaria infections .
Action Environment
A major drawback to the 8-Aminoquinolines is their toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Nitroisoquinolin-8-amine can be synthesized through several methods. One common approach involves the amination of 5-nitroisoquinoline. This process can be carried out under metal-catalyst-free conditions using oxidative nucleophilic substitution of hydrogen. The reaction typically involves the use of an appropriate arylamine in anhydrous dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of 5-nitroisoquinolin-8-amine may involve large-scale reactions using similar methodologies. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The absence of metal catalysts in the synthesis process is advantageous for pharmaceutical applications, as it eliminates the need for catalyst removal.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitroisoquinolin-8-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrazine hydrate, palladium on carbon (Pd/C).
Substitution: Primary aliphatic amines, pyridine, room temperature.
Major Products Formed
Reduction: N-alkylquinoline-5,8-diamines.
Substitution: N-substituted 5-nitrosoquinolin-8-amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitroisoquinoline: Lacks the amine group at the 8-position.
5-Nitrosoisoquinolin-8-amine: Contains a nitroso group instead of a nitro group.
Quinolin-8-amine: Lacks the nitro group at the 5-position.
Uniqueness
5-Nitroisoquinolin-8-amine is unique due to the presence of both a nitro group at the 5-position and an amine group at the 8-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
5-nitroisoquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIJWKAJKMDAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2548078.png)

![1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide](/img/structure/B2548081.png)



![7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2548085.png)
![N-{4-[(4-METHOXY-2-PHENYLQUINOLIN-6-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B2548088.png)




![N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide](/img/structure/B2548098.png)

